(5-Bromo-1,3-phenylene)bis(trimethylsilane)
Overview
Description
(5-Bromo-1,3-phenylene)bis(trimethylsilane) is an organosilicon compound with the molecular formula C12H21BrSi2. It is characterized by the presence of a bromine atom and two trimethylsilyl groups attached to a phenylene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-phenylene)bis(trimethylsilane) typically involves the bromination of 1,3-diphenylbenzene followed by the introduction of trimethylsilyl groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The trimethylsilylation step can be achieved using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for (5-Bromo-1,3-phenylene)bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,3-phenylene)bis(trimethylsilane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling, where the bromine atom is replaced by a different group.
Oxidation and Reduction: The phenylene ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atom.
Coupling Products: Biaryl compounds or other coupled products depending on the reaction partners.
Oxidation Products: Phenolic compounds or quinones.
Reduction Products: Reduced phenylene derivatives.
Scientific Research Applications
(5-Bromo-1,3-phenylene)bis(trimethylsilane) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Employed in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of (5-Bromo-1,3-phenylene)bis(trimethylsilane) depends on the specific reaction it undergoes. In coupling reactions, the bromine atom is typically activated by a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The trimethylsilyl groups can stabilize intermediates and influence the reactivity of the phenylene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-1,3-phenylene)bis(trimethylsilane)
- (5-Iodo-1,3-phenylene)bis(trimethylsilane)
- (5-Fluoro-1,3-phenylene)bis(trimethylsilane)
Uniqueness
(5-Bromo-1,3-phenylene)bis(trimethylsilane) is unique due to the presence of the bromine atom, which offers a balance of reactivity and stability. Bromine is more reactive than chlorine but less reactive than iodine, making it suitable for a wide range of chemical transformations. The trimethylsilyl groups provide steric protection and enhance the solubility of the compound in organic solvents .
Properties
IUPAC Name |
(3-bromo-5-trimethylsilylphenyl)-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrSi2/c1-14(2,3)11-7-10(13)8-12(9-11)15(4,5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFLBWAKFGADPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)Br)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512286 | |
Record name | (5-Bromo-1,3-phenylene)bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81500-92-7 | |
Record name | (5-Bromo-1,3-phenylene)bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Bromo-1,3-phenylene)bis(trimethylsilane) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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